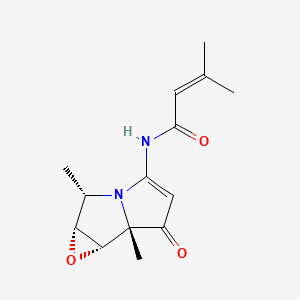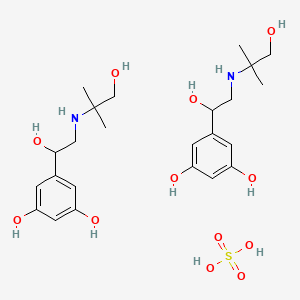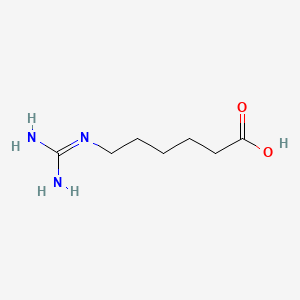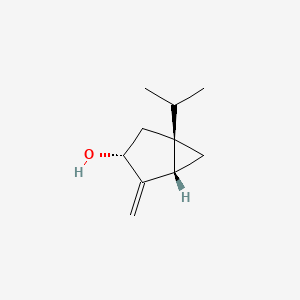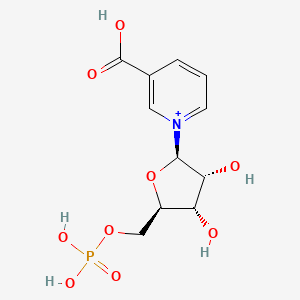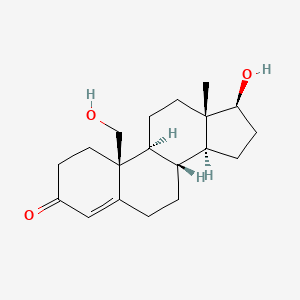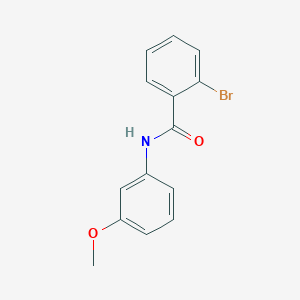
2-bromo-N-(3-methoxyphenyl)benzamide
Overview
Description
“2-bromo-N-(3-methoxyphenyl)benzamide” is a chemical compound with the molecular formula C14H12BrNO2 . It is a derivative of benzamide, which is a significant class of amide compounds widely used in medical, industrial, biological, and potential drug industries .
Molecular Structure Analysis
The structural study of similar methoxyphenylbenzamide isomers revealed the presence of N–H–O and C–H–O hydrogen bonds, Br–Br halogen bonds, C–H–π, and C–Br–π molecular contacts . The central C1–C7 (O1)–N1 (H1)–C8 amide segment in these compounds is almost linear .Scientific Research Applications
1. Synthetic Methodology and Chemical Reactions
Kammel et al. (2015) explored the reactions of brominated lactones and lactams with certain thioamides under basic conditions, revealing insights into chemical behavior and reaction mechanisms involving α-thioiminium or isothiouronium salts. Their research demonstrates the complexity and potential of brominated benzamide compounds in synthetic chemistry (Kammel et al., 2015).
2. Potential in Antifungal Activity
Ienascu et al. (2018) synthesized derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide, demonstrating significant antifungal activity against phytopathogenic fungi and yeast. This suggests potential applications in addressing agricultural and medical fungal challenges (Ienascu et al., 2018).
3. Insights into Molecular Structure and Antioxidant Activity
Demir et al. (2015) conducted a study on a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, analyzing its molecular structure and antioxidant properties through X-ray diffraction and DFT calculations. This research provides a foundation for understanding the structural and functional properties of related benzamide compounds (Demir et al., 2015).
4. Radioiodinated Derivatives for Melanoma Imaging
Eisenhut et al. (2000) studied radioiodinated N-(dialkylaminoalkyl)benzamides for melanoma imaging, indicating that structural modifications of benzamide derivatives can significantly impact their uptake in melanoma cells. This opens avenues for diagnostic and therapeutic applications in oncology (Eisenhut et al., 2000).
5. Electrocatalytic Reactions and Synthetic Applications
Esteves et al. (2007) demonstrated the electrocatalytic reactions of propargyl bromoethers, including compounds related to 2-bromo-N-(3-methoxyphenyl)benzamide, leading to high yields of tetrahydrofuran derivatives. This highlights the potential for electrochemical methods in synthesizing valuable organic compounds (Esteves et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2-bromo-N-(3-methoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-18-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBDNSBCXSIQMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355272 | |
| Record name | 2-bromo-N-(3-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201433 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-bromo-N-(3-methoxyphenyl)benzamide | |
CAS RN |
58494-94-3 | |
| Record name | 2-bromo-N-(3-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



